molecular formula C18H16FN3O3 B2354377 2-((4-(3-(2-Fluorophenyl)ureido)but-2-yn-1-yl)oxy)benzamide CAS No. 1448054-00-9

2-((4-(3-(2-Fluorophenyl)ureido)but-2-yn-1-yl)oxy)benzamide

Cat. No.: B2354377
CAS No.: 1448054-00-9
M. Wt: 341.342
InChI Key: MMQCOQWLWUWKME-UHFFFAOYSA-N
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Description

2-((4-(3-(2-Fluorophenyl)ureido)but-2-yn-1-yl)oxy)benzamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a fluorophenyl group, a ureido group, and a benzamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(3-(2-Fluorophenyl)ureido)but-2-yn-1-yl)oxy)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The general synthetic route includes:

    Formation of the Fluorophenyl Ureido Intermediate: This step involves the reaction of 2-fluoroaniline with an isocyanate to form the fluorophenyl ureido intermediate.

    Alkyne Addition: The intermediate is then reacted with an alkyne compound under specific conditions to introduce the but-2-yn-1-yl group.

    Coupling with Benzamide: Finally, the product is coupled with a benzamide derivative to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((4-(3-(2-Fluorophenyl)ureido)but-2-yn-1-yl)oxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

2-((4-(3-(2-Fluorophenyl)ureido)but-2-yn-1-yl)oxy)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in drug discovery.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-((4-(3-(2-Fluorophenyl)ureido)but-2-yn-1-yl)oxy)benzamide involves its interaction with specific molecular targets. The fluorophenyl group may facilitate binding to proteins or enzymes, while the ureido and benzamide groups can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, making the compound useful in therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    2-((4-(3-(2-(Trifluoromethyl)phenyl)ureido)but-2-yn-1-yl)oxy)benzamide: Similar structure but with a trifluoromethyl group instead of a fluorophenyl group.

    2-((4-(3-(2-Chlorophenyl)ureido)but-2-yn-1-yl)oxy)benzamide: Contains a chlorophenyl group instead of a fluorophenyl group.

Uniqueness

The presence of the fluorophenyl group in 2-((4-(3-(2-Fluorophenyl)ureido)but-2-yn-1-yl)oxy)benzamide imparts unique properties such as increased lipophilicity and potential for specific interactions with biological targets, distinguishing it from similar compounds.

Properties

IUPAC Name

2-[4-[(2-fluorophenyl)carbamoylamino]but-2-ynoxy]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O3/c19-14-8-2-3-9-15(14)22-18(24)21-11-5-6-12-25-16-10-4-1-7-13(16)17(20)23/h1-4,7-10H,11-12H2,(H2,20,23)(H2,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMQCOQWLWUWKME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)OCC#CCNC(=O)NC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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